4-ニトロ-3-フェニルブタン酸メチル

概要

説明

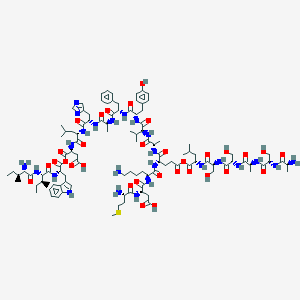

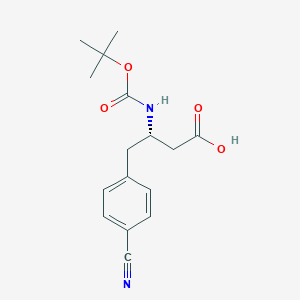

Methyl 4-nitro-3-phenylbutanoate is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications in organic synthesis. The studies focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The compound can be synthesized through multi-component reactions involving reagents such as N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde in the absence of catalysts and additives at room temperature (Jin et al., 2011). Additionally, stereoselective synthesis methods using chiral aldimines have been developed to produce enantioenriched derivatives, highlighting the compound's importance in the synthesis of complex organic molecules (García-Muñoz et al., 2015).

Molecular Structure Analysis

The molecular structure of related nitro-substituted compounds has been studied, providing insights into their conformation and bonding. For example, investigations into the crystal structure of related compounds show how molecular interactions, such as hydrogen bonds, influence the arrangement and stability of these molecules (Alizadeh, 2005).

Chemical Reactions and Properties

Methyl 4-nitro-3-phenylbutanoate undergoes various chemical reactions that demonstrate its reactivity and utility in organic synthesis. For instance, reactions with formaldehyde and primary amines under specific conditions lead to the formation of complex organic structures, showcasing the compound's versatility (Shakirov et al., 2005).

Physical Properties Analysis

While specific studies on the physical properties of Methyl 4-nitro-3-phenylbutanoate are limited, related research indicates that such compounds typically exhibit solvatochromism and can serve as probes for investigating solvent interactions. This suggests that Methyl 4-nitro-3-phenylbutanoate may exhibit similar solvent-dependent changes in its optical properties (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of Methyl 4-nitro-3-phenylbutanoate, such as its reactivity towards different reagents and conditions, reflect its potential applications in synthetic chemistry. Its ability to undergo various reactions, including Mannich reactions and reductions, highlights its usefulness in constructing diverse organic molecules (Singh et al., 2006).

科学的研究の応用

抗炎症および鎮痛作用

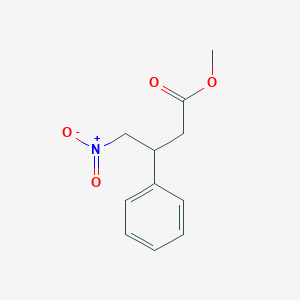

4-ニトロ-3-フェニルブタン酸メチル: は、その潜在的な抗炎症および鎮痛効果について研究されています。 研究によると、この化合物の誘導体、特にカルボン酸アナログを持つものは、in vitroでのCOX 1/2および5-LOXアッセイで有望な結果を示しています . これらの知見から、この化合物は、炎症や痛みを治療する新しい薬剤の開発に使用できる可能性が示唆されています。

抗酸化特性

4-ニトロ-3-フェニルブタン酸メチル誘導体の抗酸化能力も研究されています。 この分子から合成された化合物は、有意な抗酸化活性を示しており、酸化ストレス関連疾患の予防に役立つ可能性があります .

エナンチオ選択的合成

この化合物は、特に有機触媒によるマイケル反応において、エナンチオ選択的合成に役割を果たしています。 マイケル付加は、有機合成における基本的な化学反応であり、4-ニトロ-3-フェニルブタン酸メチルは、その電子不足特性によりマイケルアクセプターとして機能することができます . この用途は、医薬品において重要な、特定のキラリティを持つ化合物を生成するために不可欠です。

生理活性化合物の合成

4-ニトロ-3-フェニルブタン酸メチルを含むマイケル付加反応は、® - フェニブトなどの生理活性化合物の合成につながります。 このような化合物は、さまざまな治療用途を持ち、医薬品化学で大きな関心を集めています .

ナノマテリアルにおける光学特性

クルクミノイド分子の光学特性に関する研究により、4-ニトロ-3-フェニルブタン酸メチルに関連するものを含む、新しい誘導体の合成につながりました。 これらの誘導体は、ナノテクノロジーや材料科学における潜在的な用途について研究されています .

作用機序

Mode of Action

It is known that the compound is an ester , which suggests that it may interact with its targets through esterification or hydrolysis reactions .

Pharmacokinetics

As an ester, it is likely to be well-absorbed and may undergo extensive first-pass metabolism . The impact of these properties on the compound’s bioavailability is yet to be determined .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 4-nitro-3-phenylbutanoate is currently unknown. Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .

特性

IUPAC Name |

methyl 4-nitro-3-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFQGMLHRHGKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34687-03-1 | |

| Record name | Benzenepropanoic acid, b-(nitromethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)